1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone
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Overview
Description
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone typically involves multiple steps. One common method starts with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and chlorine positions. Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃).
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate (Cs₂CO₃) in solvents like DMSO.
Scientific Research Applications
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s kinase inhibitory properties make it a valuable tool in studying cellular signaling pathways.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including antimicrobial and antitumor treatments.
Industry: The compound is used in the development of organic optoelectronic materials, such as light-emitting diodes and photovoltaic cells
Mechanism of Action
The exact mechanism of action for 1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cellular signaling pathways. The compound’s inhibitory effects on these kinases can disrupt signal transduction, leading to its observed biological activities .
Comparison with Similar Compounds
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds have a different arrangement of nitrogen atoms in the pyrazine ring, resulting in different biological properties
Properties
Molecular Formula |
C8H5BrClN3O |
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Molecular Weight |
274.50 g/mol |
IUPAC Name |
1-(2-bromo-7-chloropyrrolo[2,3-b]pyrazin-5-yl)ethanone |
InChI |
InChI=1S/C8H5BrClN3O/c1-4(14)13-3-5(10)7-8(13)11-2-6(9)12-7/h2-3H,1H3 |
InChI Key |
CYPCFEQVHTVSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=NC(=CN=C21)Br)Cl |
Origin of Product |
United States |
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